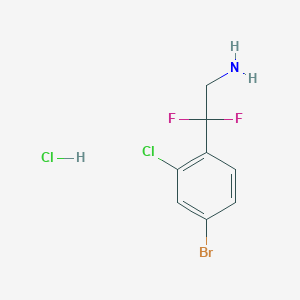

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride

CAS No.: 2031260-70-3

Cat. No.: VC2613797

Molecular Formula: C8H8BrCl2F2N

Molecular Weight: 306.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2031260-70-3 |

|---|---|

| Molecular Formula | C8H8BrCl2F2N |

| Molecular Weight | 306.96 g/mol |

| IUPAC Name | 2-(4-bromo-2-chlorophenyl)-2,2-difluoroethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H7BrClF2N.ClH/c9-5-1-2-6(7(10)3-5)8(11,12)4-13;/h1-3H,4,13H2;1H |

| Standard InChI Key | IELMGMWKSVLOAO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)Cl)C(CN)(F)F.Cl |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)C(CN)(F)F.Cl |

Introduction

Chemical Properties and Structure

Basic Information and Physical Characteristics

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a synthetic organic compound that exists as a powder at room temperature. It belongs to the class of halogenated organic compounds, which are widely utilized in medicinal chemistry due to their distinctive reactivity patterns and biological properties .

| Property | Value |

|---|---|

| CAS Number | 2031260-70-3 |

| Molecular Formula | C₈H₈BrCl₂F₂N |

| Molecular Weight | 306.96 g/mol |

| Physical State | Powder |

| Storage Temperature | Room Temperature |

| Purity | Typically ≥95% |

The compound features a difluoroethylamine moiety attached to a phenyl ring that is further substituted with bromo and chloro groups. This unique combination of halogen substituents significantly influences its chemical reactivity and biological interactions.

Structural Identification

Multiple chemical identifiers are available to precisely characterize this compound, facilitating its accurate identification in chemical databases and research literature .

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-(4-bromo-2-chlorophenyl)-2,2-difluoroethanamine; hydrochloride |

| Standard InChI | InChI=1S/C8H7BrClF2N.ClH/c9-5-1-2-6(7(10)3-5)8(11,12)4-13;/h1-3H,4,13H2;1H |

| InChI Key | IELMGMWKSVLOAO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)C(CN)(F)F.Cl |

| PubChem CID | 134690956 |

| MDL Number | MFCD30345413 |

The structural characteristics of this compound, particularly the presence of multiple halogen substituents, contribute to its unique chemical behavior and potential biological activity profiles .

Chemical Reactivity

Reactive Centers

The chemical reactivity of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride is primarily influenced by several functional groups:

-

The amine group (-NH₂) serves as a nucleophilic center capable of participating in various addition reactions and substitutions.

-

The difluoromethyl group (-CF₂-) provides unique electronic properties that affect the reactivity of adjacent functional groups.

-

The halogenated aromatic ring introduces specific electron distribution patterns that can influence reaction pathways.

These reactive centers make the compound versatile in various chemical transformations, potentially useful in the synthesis of more complex molecules with biological activities.

Comparison with Related Compounds

Several compounds share structural similarities with 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride, but each has distinctive features. Understanding these relationships helps in contextualizing the potential properties and applications of the target compound.

| Compound | Molecular Formula | Key Structural Difference | Potential Impact on Properties |

|---|---|---|---|

| 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine (free base) | C₈H₇BrClF₂N | Lacks HCl salt | Reduced solubility in aqueous media, different crystallization properties |

| 2-Bromo-2,2-difluoroethan-1-amine hydrochloride | C₂H₅BrClF₂N | Lacks phenyl ring with substituents | Significantly different chemical reactivity and biological properties |

| 2-(4-bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol | C₈H₆BrClF₂O | Contains hydroxyl group instead of amine | Different hydrogen bonding pattern, reactivity profile |

| 1-(4-bromophenyl)-2,2-difluoroethan-1-amine | C₈H₈BrF₂N | Different substitution pattern on phenyl ring | Altered electron distribution, different binding properties |

The uniqueness of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride lies in its specific combination of halogen substituents on the phenyl ring coupled with the difluoroethylamine functionality in the salt form, which may confer distinct chemical properties and biological activities compared to similar compounds.

Current Research and Future Directions

Future Research Considerations

Future research directions involving 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride might include:

-

Detailed pharmacokinetic and pharmacodynamic profiling

-

Comprehensive toxicological assessments

-

Structure-activity relationship studies to identify optimal substitution patterns

-

In vivo studies to evaluate therapeutic efficacy in relevant disease models

-

Development of more efficient synthetic routes to obtain this compound in higher yields and purity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume